molecular formula C9H11BrN2O2 B11822200 N-[(4-bromo-3-methylphenyl)methoxyamino]formamide

N-[(4-bromo-3-methylphenyl)methoxyamino]formamide

Katalognummer: B11822200
Molekulargewicht: 259.10 g/mol
InChI-Schlüssel: BOKKOQUUVDIGNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-bromo-3-methylphenyl)methoxyamino]formamide is an organic compound characterized by the presence of a bromo-substituted phenyl group, a methoxyamino group, and a formamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-3-methylphenyl)methoxyamino]formamide typically involves the reaction of 4-bromo-3-methylphenol with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with formic acid or a formylating agent to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4-bromo-3-methylphenyl)methoxyamino]formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen or other substituents.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Quinones or other oxidized phenyl derivatives.

    Reduction: Dehalogenated products or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-[(4-bromo-3-methylphenyl)methoxyamino]formamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[(4-bromo-3-methylphenyl)methoxyamino]formamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-bromo-3-methylphenyl)-4-methoxybenzamide
  • N-(4-bromophenyl)-3-methoxybenzamide
  • N-(3-methylphenyl)-4-bromobenzamide

Uniqueness

N-[(4-bromo-3-methylphenyl)methoxyamino]formamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.

Eigenschaften

Molekularformel

C9H11BrN2O2

Molekulargewicht

259.10 g/mol

IUPAC-Name

N-[(4-bromo-3-methylphenyl)methoxyamino]formamide

InChI

InChI=1S/C9H11BrN2O2/c1-7-4-8(2-3-9(7)10)5-14-12-11-6-13/h2-4,6,12H,5H2,1H3,(H,11,13)

InChI-Schlüssel

BOKKOQUUVDIGNP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)CONNC=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.